molecular formula C20H25N5O2 B12234047 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12234047
M. Wt: 367.4 g/mol
InChI Key: XMEXQBJGMXXGDV-UHFFFAOYSA-N
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Description

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrrolidinone ring, a triazole ring, and a cyclopentyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This is followed by the introduction of the benzyl group and the formation of the triazole ring through a cycloaddition reaction. The final step involves the attachment of the cyclopentyl group to the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of automated reactors and continuous flow systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-pyrrolidinone: Shares the pyrrolidinone ring but lacks the triazole and cyclopentyl groups.

    tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate: Contains a similar pyrrolidinone structure but with different substituents.

Uniqueness

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclopentyltriazole-4-carboxamide

InChI

InChI=1S/C20H25N5O2/c26-19-10-16(12-24(19)11-15-6-2-1-3-7-15)13-25-14-18(22-23-25)20(27)21-17-8-4-5-9-17/h1-3,6-7,14,16-17H,4-5,8-13H2,(H,21,27)

InChI Key

XMEXQBJGMXXGDV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CN(N=N2)CC3CC(=O)N(C3)CC4=CC=CC=C4

Origin of Product

United States

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